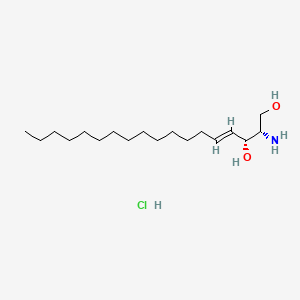

D-erythro-Sphingosine hydrochloride

Vue d'ensemble

Description

L'érythrosphingosine (chlorhydrate) est un dérivé de la sphingosine, un alcool aminé à 18 atomes de carbone avec une chaîne hydrocarbonée insaturée. La sphingosine est un composant principal des sphingolipides, qui sont des constituants essentiels des membranes cellulaires. L'érythrosphingosine (chlorhydrate) joue un rôle crucial dans divers processus biologiques, notamment la prolifération, la différenciation et l'apoptose cellulaires .

Mécanisme D'action

Target of Action

D-erythro-Sphingosine hydrochloride primarily targets Protein Kinase C (PKC) , p32 kinase , and PP2A . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . P32 kinase is a mitochondrial protein that plays a crucial role in cell proliferation and survival . PP2A is a major serine/threonine phosphatase, which plays a key role in many cellular processes .

Mode of Action

This compound acts as a potent activator of p32 kinase . It also inhibits PKC and activates PP2A . The compound’s interaction with these targets leads to changes in the phosphorylation state of various proteins, affecting their function and the cellular processes they regulate .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. By inhibiting PKC, this compound can affect cell regulation and several signal transduction pathways . As an activator of p32 kinase, it can influence processes related to cell proliferation and survival . Its activation of PP2A can impact numerous cellular processes, given the broad specificity of this phosphatase .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific cellular context. By modulating the activity of PKC, p32 kinase, and PP2A, it can influence a wide range of cellular processes, including cell proliferation, survival, and signal transduction .

Analyse Biochimique

Biochemical Properties

D-erythro-Sphingosine hydrochloride: is known to interact with several key enzymes and proteins, influencing various biochemical reactions. One of its primary roles is as an inhibitor of protein kinase C (PKC), a family of enzymes that regulate numerous cellular functions. By inhibiting PKC, this compound can modulate signal transduction pathways that control cell proliferation and survival . Additionally, it activates protein phosphatase 2A (PP2A), which is involved in the dephosphorylation of various proteins, thereby affecting their activity and function . This compound also interacts with p32-kinase, enhancing its activity and further influencing cellular signaling .

Cellular Effects

The effects of This compound on cells are profound and multifaceted. It has been shown to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspases, which are enzymes that play a critical role in programmed cell death . Furthermore, this compound affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation . It also influences gene expression by modulating transcription factors and other regulatory proteins, thereby altering the cellular response to external stimuli .

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It binds to and inhibits PKC, preventing the phosphorylation of downstream targets involved in cell survival and proliferation . Additionally, by activating PP2A, it promotes the dephosphorylation of key signaling molecules, leading to changes in their activity and stability . This compound also interacts with sphingosine-1-phosphate receptors, influencing various cellular processes such as migration, adhesion, and angiogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity can diminish over prolonged periods due to degradation . Short-term exposure to this compound typically results in rapid activation or inhibition of target enzymes and signaling pathways. Long-term studies have shown that continuous exposure can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of This compound in animal models are dose-dependent. At low doses, it can effectively modulate signaling pathways without causing significant toxicity . Higher doses may lead to adverse effects, such as hepatotoxicity and nephrotoxicity, due to the compound’s impact on cellular metabolism and organ function . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biological response .

Metabolic Pathways

This compound: is involved in several metabolic pathways. It is metabolized by sphingosine kinases to form sphingosine-1-phosphate, a potent signaling molecule that regulates cell growth, survival, and migration . This conversion is crucial for maintaining the balance between pro-apoptotic and pro-survival signals within the cell. Additionally, this compound can be phosphorylated by ceramide synthase, leading to the formation of ceramide, another bioactive lipid involved in stress responses and apoptosis .

Transport and Distribution

Within cells, This compound is transported and distributed by specific lipid transport proteins and vesicular trafficking mechanisms . It can localize to various cellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria, where it exerts its biological effects . The compound’s distribution is influenced by its interactions with lipid-binding proteins and its incorporation into membrane microdomains .

Subcellular Localization

The subcellular localization of This compound is critical for its function. It is often found in the plasma membrane, where it interacts with membrane-bound receptors and enzymes . Additionally, it can localize to the endoplasmic reticulum and mitochondria, influencing processes such as lipid metabolism and apoptosis . Post-translational modifications, such as phosphorylation, can affect its localization and activity, directing it to specific cellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'érythrosphingosine (chlorhydrate) peut être réalisée par plusieurs méthodes. Une méthode notable implique la métathèse croisée d'oléfines E-sélective entre une alcène terminale à longue chaîne et un composé précurseur . Une autre approche comprend la synthèse directe à partir de chlorhydrate de D-glucosamine via le dérivé de D-allosamine comme intermédiaire clé .

Méthodes de production industrielle : La production industrielle d'érythrosphingosine (chlorhydrate) implique souvent l'utilisation d'approches de pool chiral, d'auxiliaires chiraux et de réactions asymétriques pour construire les centres stéréogènes continus dans la molécule . Ces méthodes garantissent un rendement et une pureté élevés, rendant le composé adapté à diverses applications.

Analyse Des Réactions Chimiques

Types de réactions : L'érythrosphingosine (chlorhydrate) subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courantes : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les réactions de substitution impliquent souvent des nucléophiles comme les ions hydroxydes .

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés de l'érythrosphingosine, tels que l'érythrosphingosine-1-phosphate, qui est un lipide de signalisation puissant impliqué dans divers processus cellulaires .

Applications De Recherche Scientifique

L'érythrosphingosine (chlorhydrate) a un large éventail d'applications en recherche scientifique :

5. Mécanisme d'action

L'érythrosphingosine (chlorhydrate) exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques. Elle active les canaux TRPM3 et induit la déphosphorylation de la protéine du rétinoblastome . De plus, elle inhibe la protéine kinase C et les enzymes dépendantes de la calmoduline, affectant divers processus cellulaires .

Composés similaires :

Phytosphingosine : Une autre base à longue chaîne trouvée dans les sphingolipides, connue pour son rôle dans la signalisation cellulaire et la fonction de barrière cutanée.

Dihydrosphingosine : Un dérivé saturé de la sphingosine, impliqué dans des processus biologiques similaires mais avec une bioactivité différente.

Unicité : L'érythrosphingosine (chlorhydrate) est unique en raison de son interaction spécifique avec les canaux TRPM3 et de ses puissants effets inhibiteurs sur la protéine kinase C et les enzymes dépendantes de la calmoduline . Ces propriétés en font un outil précieux en recherche scientifique et en applications industrielles.

Comparaison Avec Des Composés Similaires

Phytosphingosine: Another long-chain base found in sphingolipids, known for its role in cell signaling and skin barrier function.

Dihydrosphingosine: A saturated derivative of sphingosine, involved in similar biological processes but with different bioactivity.

Uniqueness: Erythrosphingosine (hydrochloride) is unique due to its specific interaction with TRPM3 channels and its potent inhibitory effects on protein kinase C and calmodulin-dependent enzymes . These properties make it a valuable tool in scientific research and industrial applications.

Propriétés

IUPAC Name |

(E,2S,3R)-2-aminooctadec-4-ene-1,3-diol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h14-15,17-18,20-21H,2-13,16,19H2,1H3;1H/b15-14+;/t17-,18+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIHJJLAPMAISR-ZNWYJMOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

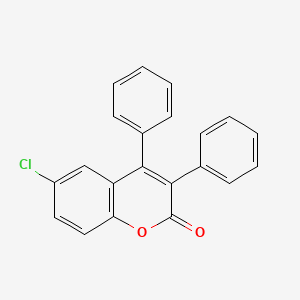

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.